molecular formula C22H19BrN2O3 B5318156 N-[(E)-1-(4-bromophenyl)-3-oxo-3-(2-phenylethylamino)prop-1-en-2-yl]furan-2-carboxamide

N-[(E)-1-(4-bromophenyl)-3-oxo-3-(2-phenylethylamino)prop-1-en-2-yl]furan-2-carboxamide

Cat. No.: B5318156
M. Wt: 439.3 g/mol
InChI Key: OAXALMNLUJZAGX-XDJHFCHBSA-N
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Description

N-[(E)-1-(4-bromophenyl)-3-oxo-3-(2-phenylethylamino)prop-1-en-2-yl]furan-2-carboxamide is a complex organic compound characterized by its unique structure, which includes a bromophenyl group, a phenylethylamino group, and a furan-2-carboxamide moiety

Properties

IUPAC Name

N-[(E)-1-(4-bromophenyl)-3-oxo-3-(2-phenylethylamino)prop-1-en-2-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19BrN2O3/c23-18-10-8-17(9-11-18)15-19(25-22(27)20-7-4-14-28-20)21(26)24-13-12-16-5-2-1-3-6-16/h1-11,14-15H,12-13H2,(H,24,26)(H,25,27)/b19-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAXALMNLUJZAGX-XDJHFCHBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)C(=CC2=CC=C(C=C2)Br)NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CCNC(=O)/C(=C\C2=CC=C(C=C2)Br)/NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-1-(4-bromophenyl)-3-oxo-3-(2-phenylethylamino)prop-1-en-2-yl]furan-2-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the condensation of 4-bromobenzaldehyde with 2-phenylethylamine to form an imine intermediate. This intermediate is then subjected to a reaction with furan-2-carboxylic acid under acidic conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sulfuric acid to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-1-(4-bromophenyl)-3-oxo-3-(2-phenylethylamino)prop-1-en-2-yl]furan-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the carbonyl groups to alcohols.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, resulting in the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, N-[(E)-1-(4-bromophenyl)-3-oxo-3-(2-phenylethylamino)prop-1-en-2-yl]furan-2-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

Biology

In biological research, this compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Researchers investigate its interactions with biological targets to understand its mechanism of action and therapeutic potential.

Medicine

In medicine, the compound is explored for its potential as a therapeutic agent. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases such as cancer and infectious diseases.

Industry

In the industrial sector, this compound is used in the production of advanced materials, including polymers and coatings. Its unique chemical properties contribute to the development of materials with enhanced performance characteristics.

Mechanism of Action

The mechanism of action of N-[(E)-1-(4-bromophenyl)-3-oxo-3-(2-phenylethylamino)prop-1-en-2-yl]furan-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, in cancer research, the compound may inhibit the activity of enzymes involved in cell proliferation, thereby exerting anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[(E)-1-(4-chlorophenyl)-3-oxo-3-(2-phenylethylamino)prop-1-en-2-yl]furan-2-carboxamide
  • N-[(E)-1-(4-fluorophenyl)-3-oxo-3-(2-phenylethylamino)prop-1-en-2-yl]furan-2-carboxamide
  • N-[(E)-1-(4-methylphenyl)-3-oxo-3-(2-phenylethylamino)prop-1-en-2-yl]furan-2-carboxamide

Uniqueness

N-[(E)-1-(4-bromophenyl)-3-oxo-3-(2-phenylethylamino)prop-1-en-2-yl]furan-2-carboxamide is unique due to the presence of the bromophenyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s reactivity and potential interactions with biological targets, making it a valuable compound for research and industrial applications.

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